2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one
Description
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones These compounds are characterized by a dioxin ring, which is a six-membered ring containing two oxygen atoms
Properties
CAS No. |
83559-38-0 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,6-dimethyl-2-phenyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C12H12O3/c1-9-8-11(13)15-12(2,14-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
UQEFKFBMJSKSTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with p-toluenesulfonic acid in a catalytic amount, followed by purification steps to obtain the desired product . Another method involves the use of methyl benzoate as a starting material, followed by the addition of boron sulfide and subsequent crystallization .
Industrial Production Methods
Industrial production methods for 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is structurally similar but has different substituents, leading to variations in its chemical properties and applications.
2-Methylene-1,3-dioxepane: Another dioxin derivative with distinct structural features and reactivity.
Uniqueness
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
